2-Chloro-6-(methylamino)pyridine-4-carboxylic acid
Overview
Description
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid typically involves the chlorination of 6-methylaminopyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using similar reagents but optimized for higher yields and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methylamino)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-4-carboxylic acid: Similar structure but lacks the methylamino group.
2-Chloro-4-methylpyridine: Similar structure but lacks the carboxylic acid and methylamino groups.
2-Chloro-5-(methylamino)pyridine-4-carboxylic acid: Similar structure but with the chlorine atom at a different position.
Uniqueness
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the methylamino group at specific positions on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-Chloro-6-(methylamino)pyridine-4-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both a chloro and a methylamino group, which contribute to its unique chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular structure of this compound includes:
- Chlorine atom at the 2-position
- Methylamino group at the 6-position
- Carboxylic acid functional group at the 4-position
These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways. Its structural similarity to biologically active molecules allows it to act as a competitive inhibitor .
- Receptor Modulation : It may function as a modulator of receptors involved in neurotransmission, particularly in cholinergic systems. Studies indicate that compounds with similar structures can enhance receptor activity in the presence of agonists .
Biological Activity and Therapeutic Applications
Research has explored various biological activities associated with this compound:
Antimicrobial Activity
In vitro studies have suggested that this compound exhibits antimicrobial properties. It has been evaluated for its potential to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer activity. It has been investigated for its ability to induce apoptosis in cancer cells, particularly through pathways involving cell cycle regulation and metabolic disruption .
Case Studies and Research Findings
Several research studies have highlighted the biological activity of this compound:
- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound could effectively inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition was linked to reduced proliferation in cancer cell lines .
- Receptor Modulation : Another investigation focused on the modulation of α7 nicotinic acetylcholine receptors (nAChRs). The compound enhanced responses when combined with nicotine, suggesting potential therapeutic applications in cognitive disorders .
- Synthesis and Biological Evaluation : A series of analogs were synthesized to evaluate structure-activity relationships (SAR). Modifications at the methylamino group significantly influenced the potency of receptor modulation, indicating that subtle changes can lead to substantial differences in biological activity .
Data Tables
Property | Details |
---|---|
Molecular Formula | C₇H₈ClN₃O₂ |
Molecular Weight | 189.61 g/mol |
Biological Targets | Enzymes (e.g., DHODH), Receptors (e.g., nAChRs) |
Reported Activities | Antimicrobial, Anticancer |
Study Reference | Findings |
---|---|
Study on DHODH Inhibition | Significant anticancer activity observed |
nAChR Modulation Study | Enhanced receptor activity with nicotine |
SAR Investigation | Potency varies with structural modifications |
Properties
IUPAC Name |
2-chloro-6-(methylamino)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-6-3-4(7(11)12)2-5(8)10-6/h2-3H,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTGPRCIBYOEJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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